2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile
Description
Properties
Molecular Formula |
C10H7FN4 |
|---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-fluoro-6-(1H-pyrazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C10H7FN4/c11-9-2-1-3-10(8(9)4-12)15-7-5-13-14-6-7/h1-3,5-6,15H,(H,13,14) |
InChI Key |
LXOKRNJYHDCUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 1H-pyrazol-4-amine. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound 2-Fluoro-6-(4-methylphenoxy)benzonitrile (CAS: 175204-08-7, C₁₄H₁₀FNO, MW: 227.23 g/mol) serves as a key structural analog for comparison . Both compounds share a benzonitrile core with a fluorine atom at the 2-position but differ in their 6-position substituents:
- Target compound: 1H-pyrazol-4-ylamino group (NH-linked heterocycle).
- Analog: 4-Methylphenoxy group (ether-linked aromatic ring with methyl).
Table 1: Structural and Physicochemical Comparison
| Property | 2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile | 2-Fluoro-6-(4-methylphenoxy)benzonitrile |
|---|---|---|
| Molecular Formula | C₁₀H₇FN₄ | C₁₄H₁₀FNO |
| Molecular Weight (g/mol) | ~202 | 227.23 |
| Substituent at 6-position | Pyrazole-amino (NH-C₃H₂N₃) | 4-Methylphenoxy (O-C₆H₄-CH₃) |
| Key Functional Groups | Nitrile, fluorine, amine, pyrazole | Nitrile, fluorine, ether, methyl |
| Hydrogen Bond Capacity | High (amine donor, pyrazole acceptor) | Low (ether acceptor only) |
| Predicted logP* | ~1.5–2.0 (moderate polarity) | ~3.0–3.5 (higher lipophilicity) |
*LogP values estimated based on substituent contributions.
Electronic and Solubility Differences
- The methylphenoxy group in the analog exerts weaker electron-withdrawing effects (ether oxygen) but increases steric bulk.
- Solubility: The pyrazole-amino group enhances water solubility due to hydrogen-bonding capacity, making the target compound more suitable for aqueous-phase reactions or biological applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a pyrazole-4-amine derivative can react with 2-fluoro-6-chlorobenzonitrile under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Alternatively, Suzuki-Miyaura cross-coupling using pyrazol-4-ylboronic acid (or its pinacol ester) with halogenated benzonitrile precursors can be employed, requiring Pd catalysts and optimized ligand systems .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–80%). Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and confirm stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorobenzonitrile protons show splitting due to adjacent F and NH groups) .
- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and NH groups (3200–3400 cm⁻¹) .
Q. What in vitro assays are used to assess its biological activity?
- Screening Protocols :
- Antimicrobial Activity : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., A. niger) using broth microdilution assays .
- Anticancer Activity : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HCT116 colon cancer), with IC₅₀ values calculated using dose-response curves .
- Example Data :
| Assay Type | Target | Result (µM) | Reference |
|---|---|---|---|
| MIC | S. aureus | 5.19 | |
| Cytotoxicity | HCT116 | 4.53 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?
- Approach :
- Substituent Modification : Replace the pyrazole N-H with methyl or aryl groups to enhance lipophilicity and membrane permeability .
- Scaffold Hybridization : Integrate moieties like thiazole or quinoline to target specific enzymes (e.g., BACE-1 for neurological applications) .
Q. How to resolve discrepancies between structural data from XRD and spectroscopy?
- Case Example : If XRD shows planar pyrazole geometry but NMR suggests rotational flexibility:
- Solution : Perform variable-temperature NMR to assess dynamic behavior. Use DFT calculations (Gaussian 09) to model energy barriers for rotation and compare with experimental data .
Q. What computational strategies elucidate binding mechanisms with biological targets?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with BACE-1) in explicit solvent (CHARMM force field) to identify key binding residues .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the active site (e.g., nitrile group’s role in hydrogen bonding) .
- Tools : GROMACS for MD; PyMol for visualization.
Q. What challenges arise in optimizing synthetic routes for scale-up, and how are they addressed?
- Challenges : Low yields due to steric hindrance or side reactions (e.g., nitrile hydrolysis under basic conditions).
- Solutions :
- Catalyst Optimization : Use Pd/XPhos systems for Suzuki coupling to reduce catalyst loading .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FT-IR to monitor reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
